molecular formula C15H23N3O B12519943 N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide CAS No. 652140-10-8

N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B12519943
CAS No.: 652140-10-8
M. Wt: 261.36 g/mol
InChI Key: PVCLRYCBNJAJPE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its acetamide core, which serves as the parent structure. The nitrogen atom of the acetamide group is substituted with a methyl group and a 1-methylpiperidin-4-yl moiety, while the alpha-carbon of the acetamide is bonded to a 4-aminophenyl group. This arrangement yields the systematic name N-(4-aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide .

The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is substituted at position 4 with the acetamide’s alpha-carbon and at position 1 (the nitrogen atom) with a methyl group. The 4-aminophenyl group introduces an aromatic benzene ring with a primary amine at the para position. Alternative designations for this compound are limited in public databases, though it may be referenced in synthetic pathways for pharmaceutical intermediates. For example, structurally analogous compounds with piperazine rings (e.g., N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide) are documented as intermediates in the synthesis of kinase inhibitors like nintedanib. However, the substitution of piperidine for piperazine distinguishes this compound’s heterocyclic system.

Molecular Topology Analysis via 2D/3D Structural Representations

The compound’s 2D structure (Figure 1) reveals critical connectivity patterns:

  • Acetamide core : A carbonyl group ($$ \text{C=O} $$) flanked by an $$ N $$-methyl group and the 1-methylpiperidin-4-yl substituent.
  • 4-Aminophenyl group : A benzene ring with an $$ -\text{NH}2 $$ group at the para position, connected to the acetamide’s alpha-carbon via a methylene ($$ -\text{CH}2- $$) bridge.
  • Piperidine ring : A saturated six-membered ring with a methyl group on the nitrogen atom and the acetamide substituent at position 4.

In 3D space, the molecule adopts conformations influenced by steric and electronic interactions. The piperidine ring typically exists in a chair conformation, minimizing torsional strain. The equatorial orientation of the 1-methyl group reduces 1,3-diaxial interactions, while the axial position of the acetamide substituent at C4 may introduce steric hindrance with the $$ N $$-methyl group. The 4-aminophenyl group extends perpendicular to the piperidine plane, with the $$ -\text{NH}_2 $$ group participating in hydrogen bonding or π-stacking interactions.

Conformational Dynamics of the Piperidine-Acetamide Moiety

The piperidine ring exhibits dynamic chair-to-chair interconversion, a process governed by ring puckering and substituent effects. Computational studies of analogous piperidine derivatives suggest that the energy barrier for this interconversion ranges between 40–60 kJ/mol, depending on substituent bulk. In this compound, the 1-methyl and 4-acetamide groups introduce steric constraints that favor one chair conformation over the other. Specifically, the 1-methyl group’s equatorial placement and the acetamide’s axial orientation stabilize a conformation where the acetamide’s methylene bridge projects away from the ring (Figure 2).

The acetamide’s $$ \text{C-N} $$ bond exhibits restricted rotation due to partial double-bond character from resonance with the carbonyl group. This planarity enforces a trans configuration between the $$ N $$-methyl and piperidine substituents, further rigidifying the molecule’s central region. Molecular dynamics simulations of similar acetamide-piperidine systems indicate that the $$ \text{C-N} $$ rotational barrier exceeds 80 kJ/mol, effectively locking the substituents in a single conformation under standard conditions.

The interplay between piperidine ring puckering and acetamide planarity creates a well-defined conformational landscape, which may influence the compound’s physicochemical properties and biological activity. For instance, the spatial orientation of the 4-aminophenyl group relative to the piperidine ring could modulate solubility or receptor binding affinity in pharmaceutical applications.

Figure 1: 2D Structural Representation
$$ \text{Insert 2D structure generated from SMILES: CN(C1CCN(C)CC1)C(=O)CC2=CC=C(C=C2)N} $$

Figure 2: Predicted 3D Conformation
$$ \text{Insert 3D model highlighting chair conformation of piperidine and trans-acetamide arrangement} $$

This analysis underscores the compound’s structural complexity and the critical role of substituent geometry in defining its behavior. Subsequent sections will explore its synthesis, spectroscopic characterization, and potential applications.

Properties

CAS No.

652140-10-8

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-(4-aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide

InChI

InChI=1S/C15H23N3O/c1-17-9-7-12(8-10-17)11-15(19)18(2)14-5-3-13(16)4-6-14/h3-6,12H,7-11,16H2,1-2H3

InChI Key

PVCLRYCBNJAJPE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CC(=O)N(C)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Step 1: Acylation of N-Methyl-4-nitroaniline

  • Reagents : Chloroacetyl chloride, ethyl acetate, base (e.g., triethylamine).
  • Conditions : 50–55°C, 2 hours.
  • Mechanism : Chloroacetyl chloride reacts with N-methyl-4-nitroaniline to form a nitro-substituted acetamide intermediate.

Table 1: Typical Reaction Conditions for Acylation

Component Quantity Role
Chloroacetyl chloride 1.05 eq (31.2 g) Acylating agent
N-Methyl-4-nitroaniline 40 g Nucleophile
Ethyl acetate 320 mL Solvent
Temperature 50–55°C Reaction control

Data adapted from.

Step 2: Reduction of Nitro Group

  • Reagents : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite.
  • Conditions : Room temperature, acidic or neutral media.
  • Mechanism : Reduction of the nitro group to an amine, yielding N-(4-aminophenyl)-N-methylacetamide.

Critical Consideration :
The reduction step is critical for functional group interconversion. For example, sodium dithionite (Na₂S₂O₄) is often used under mild conditions to avoid over-reduction or byproduct formation.

Step 3: Alkylation with 1-Methylpiperidine

  • Reagents : 1-Methylpiperidine, solvent (e.g., dichloromethane), base (e.g., triethylamine).
  • Conditions : 45–50°C, 4.5 hours.
  • Mechanism : Nucleophilic attack by the piperidine on the acyl chloride intermediate.

Table 2: Alkylation Reaction Parameters

Parameter Value Notes
1-Methylpiperidine 2.5 eq (65.80 g) Excess to drive reaction
Temperature 45–50°C Optimized for yield
Purification Recrystallization Ethyl acetate solvent

Data adapted from.

Alternative Synthetic Approaches

Several alternative methods have been employed for structurally similar acetamide derivatives:

One-Pot Synthesis

A streamlined approach combining acylation and alkylation steps in a single pot has been reported for piperazine-based analogs. This method reduces intermediate isolation and improves efficiency.

Key Challenges :

  • Solvent Compatibility : Ethyl acetate is preferred for stability with chloroacetyl chloride.
  • Byproduct Management : Quenching with water/ammonia ensures removal of HCl.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate reaction kinetics, though data for this specific compound is limited. For example, in pyrimidine synthesis, microwave methods achieve yields >80% in <1 hour.

Enzymatic Catalysis

Lipases or proteases may facilitate selective acylation, but this approach is less common for acetamide derivatives with aromatic amines.

Purification and Characterization

Final purification typically involves:

  • Recrystallization : Ethyl acetate is used to isolate the product (e.g., 54.67 g, 79.27% yield).
  • Chromatography : Column chromatography (SiO₂, dichloromethane/methanol) if impurities persist.

Table 3: Characterization Data for Analogous Compounds

Property Value Method
Melting Point 152–154°C DSC
Purity >95% (HPLC) Column chromatography
¹H NMR (DMSO-d₆) δ 7.07 (t, 2H), 6.61 (m, 3H) Spectroscopy

Data extrapolated from.

Structural and Functional Considerations

Piperazine vs. Piperidine

The piperazine variant (CAS 262368-30-9) is well-characterized, whereas the piperidine analog is less documented. Key differences include:

  • Basicity : Piperidine is less basic than piperazine, altering reactivity in alkylation steps.
  • Steric Effects : Piperidine’s chair conformation may influence reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under mild to moderate conditions, with temperatures ranging from 0°C to 100°C. Solvents such as ethanol, methanol, and dichloromethane are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-nitrophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide, while reduction may produce N-(4-aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)ethanol .

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for various therapeutic applications:

Antitumor Activity

Research indicates that N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide has potential antitumor properties. It acts as a reagent in the preparation of angiokinase inhibitors, which are crucial in cancer treatment strategies targeting tumor angiogenesis.

Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Neurological Applications

The compound's structure suggests possible interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Enzyme Inhibition : Preliminary studies have shown that it may inhibit acetylcholinesterase activity, which is relevant for treating Alzheimer's disease. Compounds with similar structures have demonstrated strong inhibitory effects on this enzyme, suggesting a therapeutic pathway for cognitive enhancement .

Similar compounds have shown moderate to strong antibacterial properties against various bacterial strains. Research indicates that derivatives containing piperidine structures exhibit effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study : In a screening study, several related compounds achieved minimum inhibitory concentrations (MICs) below 50 µg/mL against Pseudomonas aeruginosa, highlighting the potential of this compound in antibiotic development .

Summary of Findings

The applications of this compound span across multiple therapeutic areas:

  • Antitumor Agent : Exhibits cytotoxicity against cancer cell lines.
  • Neurological Therapeutics : Potential acetylcholinesterase inhibitor for Alzheimer's treatment.
  • Antibacterial Properties : Effective against common bacterial strains.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)

  • Structural Differences: Substitutes the 4-aminophenyl group with fluorophenyl and adds a sulfonyl group on the piperazine.
  • Fluorine may increase metabolic stability .

Simplified Acetamide Derivatives

N-(4-Aminophenyl)acetamide (CAS 122-80-5)

  • Structural Differences : Lacks the methylpiperidine/pyrrolidine moiety.
  • Impact on Properties : Reduced complexity lowers molecular weight (MW = 150.18 vs. 273.39 for the target compound) and may limit CNS penetration.
  • Similarity Score : 0.81 .

N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide (CAS 565-20-8)

  • Structural Differences : Incorporates a sulfonyl linker between phenyl groups.

Heterocyclic Variants

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structural Differences : Replaces piperidine with pyrimidine and pyridine rings.

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

  • Structural Differences : Features a sulfanyl bridge and methoxyphenyl group.
  • Impact on Properties : The methoxy group may enhance antioxidant activity, as seen in related antimicrobial agents .

Pharmacological and Physicochemical Comparisons

Compound Name CAS Number Molecular Weight LogP* Key Functional Groups Similarity Score
Target Compound - 273.39 2.1 4-Aminophenyl, methylpiperidine -
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide 262368-30-9 262.35 1.8 4-Aminophenyl, methylpiperazine 0.84
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 701926-99-0 419.47 3.2 Fluorophenyl, sulfonylpiperazine -
N-(4-Aminophenyl)acetamide 122-80-5 150.18 1.2 4-Aminophenyl 0.81

*Predicted using fragment-based methods.

Biological Activity

N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide, also known by its CAS number 262368-30-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article explores the biological activity of this compound, supported by detailed research findings and case studies.

  • Molecular Formula : C₁₄H₂₂N₄O
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 262368-30-9
  • Structure : The compound features a piperidine ring, which is often associated with various biological activities.

Research indicates that this compound exhibits significant anticancer properties . The compound acts as an angiokinase inhibitor, which is crucial in preventing the formation of new blood vessels that tumors require for growth. This mechanism is particularly relevant in the context of solid tumors where angiogenesis plays a pivotal role in tumor progression .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, a related piperidine derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structure–activity relationship (SAR) studies suggest that modifications to the piperidine moiety can significantly influence the anticancer efficacy of these compounds.

Neuropharmacological Effects

The compound's design also suggests potential applications in treating neurodegenerative diseases. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, which may improve cognitive function in affected individuals .

Case Study 1: Antitumor Efficacy

In a controlled study, a derivative of this compound was tested on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal)5.2Induction of apoptosis
MCF7 (breast)8.7Inhibition of angiogenesis
A549 (lung)6.3Cell cycle arrest

These findings highlight the compound's potential as a multi-targeted anticancer agent.

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective properties of related piperidine compounds found that they could effectively inhibit AChE and butyrylcholinesterase (BuChE), suggesting a dual-action mechanism beneficial for Alzheimer's treatment:

CompoundAChE Inhibition (%)BuChE Inhibition (%)
This compound75%68%
Donepezil85%70%

This data indicates that while the compound is not as potent as Donepezil, it still offers significant inhibition rates .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide?

  • Methodology : The compound can be synthesized via reductive amination or condensation reactions. For example, nitro precursors (e.g., 4-nitroaniline derivatives) are reduced using SnCl₂·2H₂O to form an intermediate amine, which undergoes reductive amination with aldehydes (e.g., benzaldehyde) in the presence of NaBH₄ . Yields for similar acetamide derivatives range from 24% to 61%, depending on the substituents and purification steps .
  • Key Steps :

  • Nitro group reduction (SnCl₂·2H₂O, 55% yield).
  • Reductive amination (NaBH₄, 61% yield).
  • Final purification via column chromatography (solvent ratios: chloroform/benzene or ethyl acetate/hexane) .

Q. How is the compound characterized to confirm structural integrity?

  • Techniques :

  • 1H-NMR and 13C-NMR : Assign proton and carbon environments (e.g., methylpiperidinyl protons at δ 2.2–2.8 ppm, aromatic protons at δ 6.5–7.3 ppm) .
  • HRMS : Confirm molecular weight (e.g., C₁₄H₂₂N₄O: [M+H]+ m/z 263.187) .
  • X-ray crystallography : Resolve stereochemistry and bond angles (e.g., torsion angles between acetamide and piperidinyl groups) .

Q. What are the physicochemical properties critical for experimental design?

  • Molecular Weight : 262.35 g/mol (C₁₄H₂₂N₄O) .
  • Solubility :

  • DMSO: 10–20 mM at 25°C.
  • Methanol: Limited solubility (~5 mM) .
    • Storage : Stable at –20°C in inert atmosphere (e.g., argon) for ≥5 years .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield intermediates?

  • Strategies :

  • Catalytic systems : Use Pd/C or Raney Ni for nitro reductions to improve efficiency (>80% yield reported for similar compounds) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) .
    • Table 1 : Yield Optimization for Key Steps
StepReagent/ConditionYield (%)Reference
Nitro reductionSnCl₂·2H₂O, HCl55
Reductive aminationNaBH₄, RT61
PurificationColumn chromatography72–98

Q. How does stereochemistry impact biological activity, and how is it analyzed?

  • Impact : Methylpiperidinyl and acetamide groups influence binding to targets (e.g., kinases or GPCRs). Chiral centers in the piperidinyl ring may alter receptor affinity .
  • Analysis :

  • Circular Dichroism (CD) : Detects enantiomeric excess.
  • X-ray crystallography : Confirms absolute configuration (e.g., R/S designation) .

Q. What strategies address poor solubility in biological assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility .

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methylpiperidinyl with morpholine) .
  • Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) .
    • Table 2 : SAR Trends in Acetamide Derivatives
SubstituentActivity (IC₅₀, nM)NotesReference
1-Methylpiperidin-4-yl120 ± 15Baseline activity
4-Methylpiperazin-1-yl85 ± 10Improved solubility

Q. What computational tools predict binding modes with target proteins?

  • Software : AutoDock Vina or Schrödinger Suite for molecular docking.
  • Protocol :

  • Prepare protein structure (PDB: e.g., 3QKK for kinases).
  • Generate ligand conformers (OMEGA software).
  • Score binding energy (ΔG ≤ –8 kcal/mol suggests high affinity) .

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